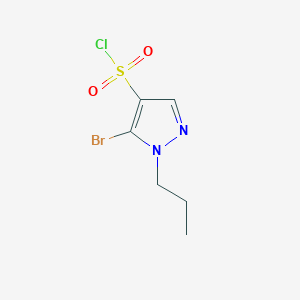

![molecular formula C14H17N3OS2 B2515165 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1286726-70-2](/img/structure/B2515165.png)

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

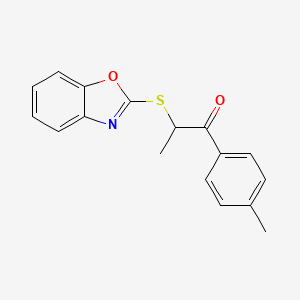

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

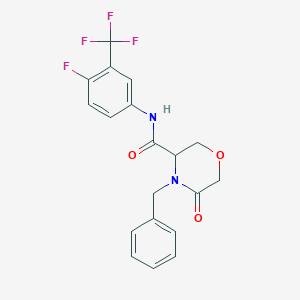

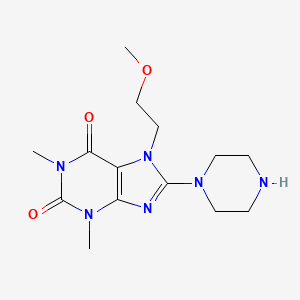

Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” is characterized by the presence of a benzothiazole ring, a urea group, and a cyclopentyl group. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen and carbon-sulfur bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” include a molecular weight of 307.43. Other properties such as melting point, boiling point, and solubility were not found in the search results.

科学的研究の応用

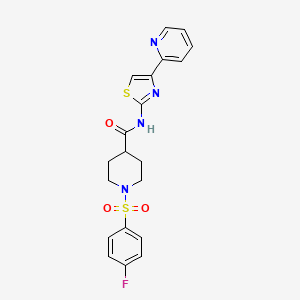

Synthesis and Biological Activity

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea and its derivatives are synthesized for various biological activities. Compounds in this category, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, have been designed to optimize spacer length and conformational flexibility for potential inhibitory activities against specific enzymes, showing that certain structural modifications can lead to high inhibitory activities (Vidaluc et al., 1995).

Anticancer Potential

Some derivatives show promising anticancer activities. For example, compounds synthesized as 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated significant antifilarial activity, hinting at potential anticancer properties (Ram et al., 1984). Another study focused on 1-Aryl-3-(2-chloroethyl) ureas showed cytotoxicity on human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).

Antimicrobial Activity

Ureas and thioureas derived from 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea have been tested for antimicrobial activities. A study synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, which demonstrated antimicrobial effects, suggesting a potential route for developing new antimicrobial agents (El-Sawy et al., 2013).

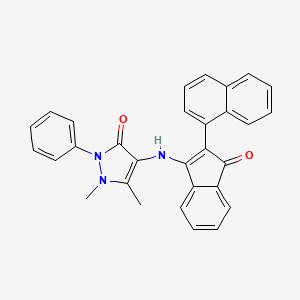

Conformational Studies

Conformational adjustments in derivatives such as 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and urea have been analyzed, showing the significance of intramolecular hydrogen bonding and its impact on the compound's properties and potential applications (Phukan et al., 2016).

作用機序

Target of Action

The primary target of 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is related to the treatment of tuberculosis. Benzothiazole derivatives, such as this compound, have shown promising results against Mycobacterium tuberculosis

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that it interferes with essential biochemical pathways inMycobacterium tuberculosis, leading to inhibition of the bacteria .

Result of Action

The result of the action of 1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is the inhibition of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This is achieved through the compound’s interaction with its target(s) within the bacterial cell, leading to inhibited growth and proliferation .

将来の方向性

Benzothiazole derivatives, such as “1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea”, have shown promise in the treatment of various diseases, including tuberculosis and Parkinson’s disease . Future research may focus on improving the synthesis methods, studying the mechanism of action, and evaluating the therapeutic potential of these compounds in more detail.

特性

IUPAC Name |

1-cyclopentyl-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-19-14-17-11-7-6-10(8-12(11)20-14)16-13(18)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLMBQCLCZMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)